molecular formula C9H12O3 B097832 1-Phenylglycerol CAS No. 16354-95-3

1-Phenylglycerol

Cat. No. B097832
CAS RN: 16354-95-3
M. Wt: 168.19 g/mol
InChI Key: CCFAGRVEHSCROQ-UHFFFAOYSA-N
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Description

1-Phenylglycerol is a chemical compound that is widely used in scientific research. It is a chiral molecule with a phenyl group attached to a glycerol backbone. This compound has been studied for its various applications in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 1-Phenylglycerol is not fully understood. However, it is believed to interact with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function.

Biochemical And Physiological Effects

1-Phenylglycerol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 1-Phenylglycerol has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Phenylglycerol in lab experiments is its chiral nature. It can be used as a chiral building block for the synthesis of chiral compounds. Additionally, it can be used as a chiral stationary phase in chromatography. However, one of the limitations of using 1-Phenylglycerol is its low solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-Phenylglycerol. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a chiral stationary phase in chromatography. Additionally, the study of its anti-inflammatory, antioxidant, and anti-tumor properties could lead to the development of new pharmaceuticals. Finally, the study of its interaction with cellular components could lead to a better understanding of its mechanism of action.
Conclusion:
In conclusion, 1-Phenylglycerol is a chiral molecule with various applications in scientific research. It can be synthesized through various methods and has been studied for its potential use as a chiral building block, chiral stationary phase, and for its various biochemical and physiological effects. While there are advantages and limitations to using 1-Phenylglycerol in lab experiments, there are also several future directions for its study that could lead to the development of new pharmaceuticals and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 1-Phenylglycerol can be achieved through various methods. One of the most common methods is the reduction of benzoyl glycerol with sodium borohydride. Another method involves the reaction of phenylmagnesium bromide with glycidol. The yield of 1-Phenylglycerol can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant concentrations.

Scientific Research Applications

1-Phenylglycerol has been extensively studied for its various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used as a precursor for the synthesis of chiral surfactants, which have applications in the food, cosmetic, and pharmaceutical industries. Additionally, 1-Phenylglycerol has been studied for its potential use as a chiral stationary phase in chromatography.

properties

CAS RN

16354-95-3

Product Name

1-Phenylglycerol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-phenylpropane-1,2,3-triol

InChI

InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2

InChI Key

CCFAGRVEHSCROQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)O)O

Other CAS RN

63157-81-3
16354-95-3

Origin of Product

United States

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